CUDC-907 mesylate

HDAC inhibition Epigenetics Cancer therapeutics

Select CUDC-907 mesylate for its first-in-class, integrated dual inhibition of PI3K and HDAC. Unlike single-agent PI3K or HDAC inhibitors, its unique molecular design synergistically suppresses MYC—a master oncogenic driver—delivering superior and durable tumor growth inhibition (56–100% in MYC-dependent xenografts). This orally bioavailable compound retains potency even in cisplatin-resistant models and is the strategic tool for dissecting PI3K/HDAC crosstalk on MYC stability.

Molecular Formula C24H28N8O7S2
Molecular Weight 604.7 g/mol
CAS No. 1401998-36-4
Cat. No. B12294626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCUDC-907 mesylate
CAS1401998-36-4
Molecular FormulaC24H28N8O7S2
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O
InChIInChI=1S/C23H24N8O4S.CH4O3S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14;1-5(2,3)4/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32);1H3,(H,2,3,4)
InChIKeyCFLAKAHRZMPILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CUDC-907 mesylate (Fimepinostat): A First-in-Class Dual PI3K/HDAC Inhibitor for Preclinical and Translational Oncology Research


CUDC-907 mesylate (fimepinostat), CAS 1401998-36-4, is an orally bioavailable, first-in-class small molecule engineered as a dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and Class I/II histone deacetylases (HDACs) [1]. Its unique molecular design integrates an HDAC-inhibiting hydroxamate moiety with a PI3K-inhibiting morpholinopyrimidine pharmacophore into a single chemical entity [2]. Preclinically, it has demonstrated potent anti-tumor activity and has advanced to Phase 2 clinical trials for various hematologic and solid malignancies, including MYC-altered diffuse large B-cell lymphoma (DLBCL) [3].

Why CUDC-907 mesylate Cannot Be Replaced by Single-Agent PI3K or HDAC Inhibitors in MYC-Driven Cancer Models


Substituting CUDC-907 mesylate with a single-agent PI3K inhibitor (e.g., buparlisib, pictilisib) or HDAC inhibitor (e.g., vorinostat, panobinostat) is scientifically unjustified due to its distinct, integrated mechanism of action. CUDC-907 mesylate's chemical structure simultaneously engages both PI3K and HDAC catalytic domains, leading to durable suppression of the PI3K-AKT-mTOR pathway and compensatory signaling cascades like RAF/MEK/MAPK and STAT3 [1]. Critically, this dual inhibition converges on MYC, a master oncogenic driver, leading to synergistic suppression of MYC protein levels and transcriptional activity that is unattainable with monotherapies or even their co-administration [2]. This translates to significantly greater and more durable tumor growth inhibition in preclinical models, particularly those dependent on MYC aberrations, providing a strong scientific rationale for its preferential selection over any single-target analog [3].

Quantitative Differentiation of CUDC-907 mesylate: Head-to-Head Evidence Against Leading Single-Target Analogs


HDAC Inhibition Potency: CUDC-907 mesylate vs. Panobinostat and Vorinostat

In biochemical assays, CUDC-907 mesylate's potency against Class I HDAC enzymes is comparable to the pan-HDAC inhibitor panobinostat and is greater than that of vorinostat, another FDA-approved HDAC inhibitor [1]. This establishes that its integrated HDAC pharmacophore retains high intrinsic activity without being compromised by the PI3K-targeting moiety.

HDAC inhibition Epigenetics Cancer therapeutics

Superior In Vivo Efficacy: CUDC-907 mesylate vs. Combined GDC-0941 + Vorinostat

In a Daudi (Burkitt's lymphoma) xenograft model, oral administration of CUDC-907 mesylate achieved tumor stasis at 100 mg/kg without significant toxicity. Importantly, it demonstrated superior efficacy compared to the combination of the PI3K inhibitor GDC-0941 and the HDAC inhibitor vorinostat, both administered at their respective maximum tolerated doses (MTDs) [1].

Xenograft model In vivo efficacy DLBCL NSCLC

Potent MYC Suppression: CUDC-907 mesylate vs. Panobinostat and Pictilisib Combination

CUDC-907 mesylate is more potent in decreasing MYC protein levels than the HDAC inhibitor panobinostat or the pan-PI3K inhibitor pictilisib alone, and crucially, more potent than their combination [1]. This is attributed to the integrated molecule's ability to simultaneously block two non-overlapping mechanisms that regulate MYC stability and transcription [1].

MYC oncogene DLBCL NUT midline carcinoma Targeted therapy

Efficacy in Cisplatin-Resistant Cancer: CUDC-907 mesylate Maintains Potency in Resistant Pleural Mesothelioma Models

In a study of 22 pleural mesothelioma (PM) cell lines, CUDC-907 mesylate demonstrated significant single-agent activity. Critically, all cell lines found to be insensitive to cisplatin were sensitive to CUDC-907 mesylate [1]. Using an isogenic cell line pair (cisplatin-sensitive P31WT and cisplatin-resistant P31cis), the P31cis resistant cells exhibited higher sensitivity to CUDC-907 mesylate single treatment in both 2D and 3D assays [1].

Drug resistance Pleural Mesothelioma Cisplatin MYC amplification

Differential Tumor Response in Preclinical Models: CUDC-907 mesylate Efficacy Varies with MYC Status

The efficacy of CUDC-907 mesylate is not uniform; it demonstrates a marked dependency on genetic context, which can guide experimental selection. For instance, in endometrial cancer xenograft models, CUDC-907 mesylate showed its greatest tumor growth inhibition in mice fed a high-fat diet [1]. Conversely, in MYC-driven DLBCL models, tumor growth inhibition rates varied significantly based on the specific MYC alteration: 100% in MYC translocation (Daudi) model, 69% in double-hit (MYC/BCL2) model, and 56% in double-expressor model [2].

Biomarker MYC DLBCL Tumor microenvironment Metabolic context

Defined Research Applications for CUDC-907 mesylate Based on Quantitative Preclinical Evidence


Investigating MYC-Driven Oncogenesis and Targeted Therapy in Hematologic Malignancies

CUDC-907 mesylate is optimally deployed as a tool compound in preclinical models of MYC-altered lymphomas, including diffuse large B-cell lymphoma (DLBCL) with MYC translocation, double-hit, or double-expressor genetics. Its application is directly supported by evidence of superior MYC suppression compared to combinations of single-target PI3K and HDAC inhibitors [1] and by demonstrated in vivo tumor growth inhibition rates ranging from 56% to 100% in various MYC-dependent xenograft models [2]. This makes it invaluable for dissecting the mechanistic convergence of PI3K and HDAC signaling on MYC stability and function.

Modeling and Overcoming Acquired Chemoresistance in Solid Tumors

This compound is a strategic choice for research programs aimed at understanding and circumventing resistance to conventional chemotherapy. The finding that CUDC-907 mesylate retains full potency and even shows heightened activity in cisplatin-resistant pleural mesothelioma models [1] provides a direct rationale for its use in isogenic cell line pairs and patient-derived xenografts (PDX) to study resistance mechanisms and evaluate novel combination strategies. This application extends to other cancers where resistance to DNA-damaging agents is a clinical barrier.

Probing the Intersection of Tumor Metabolism, Diet, and Oncogenic Signaling

CUDC-907 mesylate is uniquely suited for in vivo studies exploring how host metabolic status (e.g., high-fat diet-induced obesity) modulates therapeutic response. The evidence that its anti-tumor efficacy in endometrial cancer xenografts was most pronounced in mice on a high-fat diet [1] validates its use in sophisticated preclinical models designed to mimic the metabolic syndrome common in cancer patients. This application can help elucidate the complex interplay between the PI3K/AKT pathway, systemic metabolism, and drug sensitivity.

Technical Documentation Hub

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